molecular formula C17H19ClN2OS B2883088 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide CAS No. 2034567-74-1

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2883088
CAS No.: 2034567-74-1
M. Wt: 334.86
InChI Key: VDUWVJHYEUPYSN-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide is a complex organic compound featuring a combination of azetidine, thiophene, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the azetidine and thiophene derivatives. One common approach is the aza-Michael addition of azetidine derivatives with thiophene-containing compounds. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the azetidine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(azetidin-1-yl)-2-(thiophen-2-yl)ethyl)-2-(2-chlorophenyl)acetamide

  • N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-chlorophenyl)acetamide

Uniqueness: This compound is unique due to its specific combination of azetidine, thiophene, and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-15-5-2-1-4-13(15)10-17(21)19-11-16(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9,12,16H,3,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWVJHYEUPYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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